Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester typically involves the esterification of nicotinic acid with 2-hydroxy-3-(o-methoxyphenoxy)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment to ensure consistent product quality. The use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory and lipid-lowering properties.
Mechanism of Action
The mechanism of action of nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester involves its interaction with specific molecular targets and pathways. It is known to affect lipid metabolism by inhibiting the synthesis of triglycerides and promoting the breakdown of lipoproteins. This action is mediated through the activation of specific receptors and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: A muscle relaxant with a similar structural motif but different pharmacological properties.
Guaifenesin: An expectorant with a similar hydroxy-methoxyphenoxypropyl group but different therapeutic uses.
Uniqueness
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester is unique due to its combination of nicotinic acid and hydroxy-methoxyphenoxypropyl groups, which confer specific biochemical properties and potential therapeutic applications .
Properties
CAS No. |
25395-41-9 |
---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
InChI Key |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
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